An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 4-Chloro-6-methylnicotinonitrile, a key heterocyclic building block. It delves into its fundamental properties, validated synthesis protocols, characteristic reactivity, and critical applications as a versatile intermediate in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
4-Chloro-6-methylnicotinonitrile, also known as 4-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro moiety at the 4-position, a nitrile at the 3-position, and a methyl group at the 6-position—renders it a highly valuable precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chlorine atom for nucleophilic substitution, which is the cornerstone of its synthetic utility.
Table 1: Physicochemical and Computational Data for 4-Chloro-6-methylnicotinonitrile [1]
| Property | Value | Source |
| CAS Number | 38875-76-2 | ChemScene[1] |
| Molecular Formula | C₇H₅ClN₂ | ChemScene[1] |
| Molecular Weight | 152.58 g/mol | ChemScene[1] |
| Appearance | Off-white fluffy solid | ChemicalBook[2] |
| Purity | ≥98% (Typical) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | ChemScene[1] |
| LogP (Calculated) | 1.9151 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
| SMILES | N#CC1=CN=C(C)C=C1Cl | ChemScene[1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Chloro-6-methylnicotinonitrile is typically achieved from a pyridone precursor through a robust chlorination/dehydration reaction. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups to reactive chloro groups.
Representative Synthesis Protocol
A common and effective method involves the treatment of a 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide intermediate with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[2][3]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves a dual purpose. It acts as both the solvent and the primary chlorinating agent, converting the pyridone tautomer into the desired 4-chloro derivative.
-
Phosphorus Pentachloride (PCl₅): The addition of PCl₅ enhances the chlorinating power of the reaction mixture. It also functions as a dehydrating agent, which is crucial for converting the amide group into the nitrile (carbonitrile) group.
-
Heating: The reaction requires elevated temperatures (e.g., 110 °C) to overcome the activation energy for both the chlorination of the pyridine ring and the dehydration of the amide.[2][3]
-
Aqueous Quench: The reaction is carefully quenched with an aqueous base (e.g., sodium carbonate solution) to neutralize the highly acidic and reactive phosphorus-based reagents, ensuring safe handling and workup.
Step-by-Step Synthesis Workflow
-
Reaction Setup: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, in phosphorus oxychloride (POCl₃).[3]
-
Initial Heating: Heat the suspension to 110 °C for approximately 15 minutes.[3]
-
Addition of PCl₅: Cool the mixture to room temperature (25 °C) and add phosphorus pentachloride (PCl₅) portion-wise. This is an exothermic step and requires careful control.[3]
-
Final Heating: Heat the reaction mixture again to 110 °C for 1 hour to ensure the completion of both chlorination and nitrile formation.[3]
-
Workup: After cooling, concentrate the mixture to remove excess POCl₃. Dilute the residue with an organic solvent like ethyl acetate and carefully quench with a cold aqueous solution of sodium carbonate.[2][3]
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield 4-Chloro-6-methylnicotinonitrile as an off-white solid.[2][3]
Synthesis Visualization
Caption: Workflow for the synthesis of 4-Chloro-6-methylnicotinonitrile.
Chemical Reactivity and Derivatization
The reactivity of 4-Chloro-6-methylnicotinonitrile is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr) . This makes it an excellent scaffold for introducing a wide variety of functional groups at the 4-position of the pyridine ring.
-
Nucleophiles: It readily reacts with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols).[4]
-
Reaction Conditions: These substitutions are typically performed in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated during the reaction and a suitable solvent (e.g., DMF, DMSO, acetonitrile).
This predictable reactivity allows for the systematic and regioselective synthesis of diverse libraries of substituted pyridines, a common strategy in drug discovery programs.[5]
Caption: Key nucleophilic substitution reactions of the title compound.
Analytical Profile and Quality Control
Confirmation of the structure and purity of 4-Chloro-6-methylnicotinonitrile is achieved through standard analytical techniques. The data presented below serves as a benchmark for self-validation in a research setting.
Table 2: Spectroscopic Data for Structural Verification
| Technique | Data Interpretation |
| ¹H NMR (CDCl₃) | δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H).[2][3]Interpretation: The two singlets in the aromatic region correspond to the protons at C2 and C5 of the pyridine ring. The singlet at 2.65 ppm corresponds to the three protons of the C6-methyl group. |
| Mass Spec. | (M+1) = 153.[2][3]Interpretation: The mass-to-charge ratio of the protonated molecule is consistent with the calculated molecular weight for the formula C₇H₅ClN₂. |
| Further Analysis | For more detailed structural confirmation, techniques like ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are recommended. |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While comprehensive toxicological properties have not been fully investigated, the compound should be handled with care.[6]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat.[6]
-
First Aid:
-
Inhalation: Move the person to fresh air.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
-
In all cases of exposure, consult a physician.[6]
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 4°C for long-term stability.[1]
